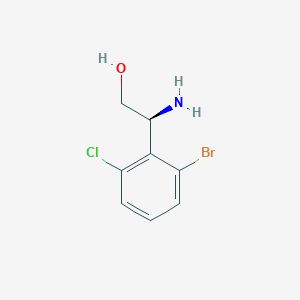![molecular formula C16H13N3O B13046492 (5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)
(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: is a complex organic compound featuring a unique structure that combines pyridine and pyrrolo[2,3-C]pyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Alkynylation: Introduction of the prop-1-yn-1-yl group through a palladium-catalyzed cross-coupling reaction.
Methanol Addition: The final step involves the addition of a methanol group to the pyridine ring, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted pyridine derivatives
科学的研究の応用
(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of (5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(3,5-Dimethyl-pyrazol-1-yl)-pyridine, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)pyridine
Uniqueness: The presence of the prop-1-yn-1-yl group and the specific arrangement of the pyridine and pyrrolo[2,3-C]pyridine rings confer unique chemical and biological properties to this compound.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
(5-prop-1-ynyl-2-pyrrolo[2,3-c]pyridin-1-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C16H13N3O/c1-2-3-13-9-18-16(8-14(13)11-20)19-7-5-12-4-6-17-10-15(12)19/h4-10,20H,11H2,1H3 |
InChIキー |
UJCSZZASLDANTG-UHFFFAOYSA-N |
正規SMILES |
CC#CC1=CN=C(C=C1CO)N2C=CC3=C2C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


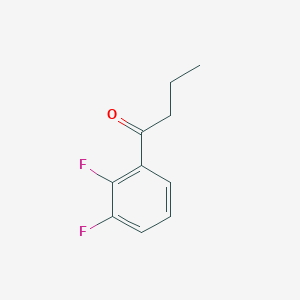
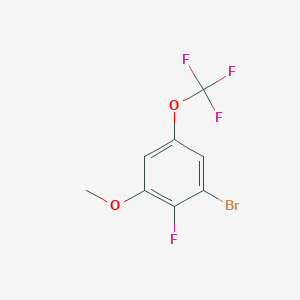
![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)
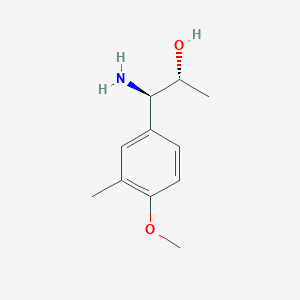
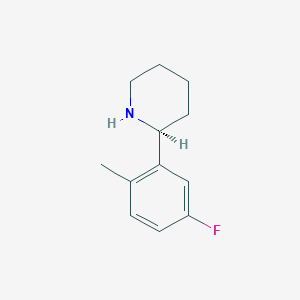
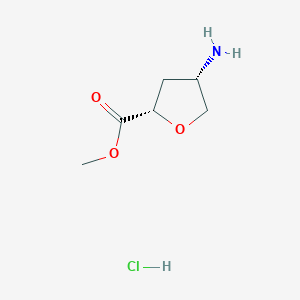
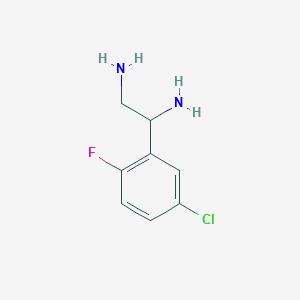


![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)
